molecular formula C18H15ClN2O2 B2552963 3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde CAS No. 882231-91-6

3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

Cat. No. B2552963
CAS RN: 882231-91-6
M. Wt: 326.78
InChI Key: BCRFGADBBIQOOI-UHFFFAOYSA-N
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Description

The compound "3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde" is a derivative of the 1H-pyrazole-4-carbaldehyde family, which is known for its diverse chemical properties and potential applications in various fields, including medicinal chemistry. Although the specific compound is not directly synthesized or analyzed in the provided papers, related compounds with similar structures have been studied extensively.

Synthesis Analysis

The synthesis of related 1H-pyrazole-4-carbaldehyde derivatives typically involves the use of Vilsmeier-Haack reagent, as seen in the synthesis of novel 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes . The structures of these compounds are confirmed using techniques such as elemental analysis, 1H-NMR, and 13C-NMR, and sometimes X-ray crystallography . Another approach is the Sonogashira-type cross-coupling reactions, which have been used to synthesize 5-alkynyl-1H-pyrazole-4-carbaldehydes from 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehydes .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often characterized by X-ray diffraction methods. For instance, the crystal structure of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde was determined, revealing that the aldehydic fragment is almost coplanar with the adjacent pyrazole ring . Such structural information is crucial for understanding the reactivity and potential interactions of these compounds.

Chemical Reactions Analysis

Pyrazole derivatives undergo various chemical reactions, including cyclocondensation reactions, as seen in the synthesis of 3-aryl-5-(4-(2-(dimethylamino)ethoxy)-3-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehydes from chalcones . Reductive amination is another reaction that these compounds can participate in, as demonstrated by the synthesis of secondary amines from 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehydes .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For example, the presence of electron-withdrawing or electron-donating substituents can significantly affect their reactivity and biological activity . The crystal packing and hydrogen bonding patterns in these compounds can also influence their solid-state properties, as seen in the different hydrogen-bonded chains formed by various pyrazole derivatives .

Scientific Research Applications

Synthesis and Structural Analysis

Pyrazole derivatives, including those similar to the target compound, have been synthesized and structurally analyzed to determine their crystal structures and molecular conformations. For instance, the synthesis and crystal structure of related pyrazole compounds reveal the orientation and interactions between molecular fragments, which are crucial for understanding their reactivity and potential as building blocks in organic synthesis (Xu & Shi, 2011).

Antimicrobial and Biological Activity

Several studies have focused on the antimicrobial and biological activities of pyrazole derivatives. For example, chitosan Schiff bases derived from heteroaryl pyrazole derivatives were synthesized and evaluated for their antimicrobial activity against a range of bacteria and fungi. These studies indicate the potential of pyrazole derivatives in developing new antimicrobial agents (Hamed et al., 2020).

Novel Synthesis Methods

Research on pyrazole derivatives also includes developing novel synthesis methods to produce these compounds more efficiently. Techniques such as microwave-assisted synthesis and Vilsmeier-Haack reactions have been applied to generate pyrazole-based compounds, highlighting the versatility and adaptability of synthetic strategies in creating complex organic molecules (Vilkauskaitė et al., 2011).

Potential as Anticonvulsant and Analgesic Agents

Pyrazole derivatives have been evaluated for their potential anticonvulsant and analgesic properties. Through specific structural modifications and biological evaluations, some of these compounds show promising activity in preclinical models, suggesting their potential therapeutic applications (Viveka et al., 2015).

Safety And Hazards

“3-Chloro-4-ethoxyphenyl” compounds can be hazardous. They are harmful if swallowed, in contact with skin, or if inhaled . Proper safety measures should be taken while handling these compounds .

properties

IUPAC Name

3-(3-chloro-4-ethoxyphenyl)-1-phenylpyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O2/c1-2-23-17-9-8-13(10-16(17)19)18-14(12-22)11-21(20-18)15-6-4-3-5-7-15/h3-12H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCRFGADBBIQOOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NN(C=C2C=O)C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

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